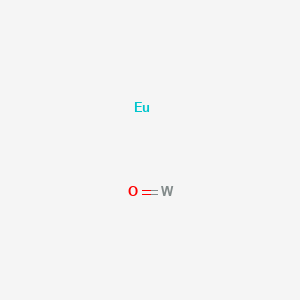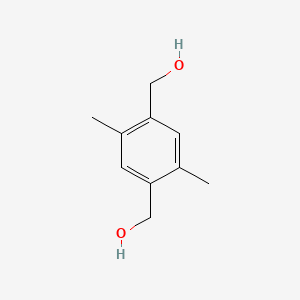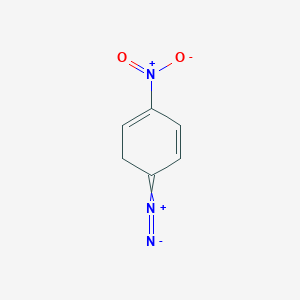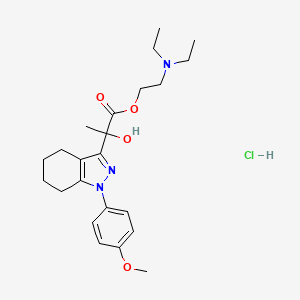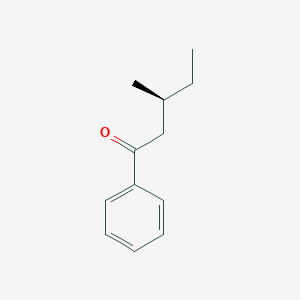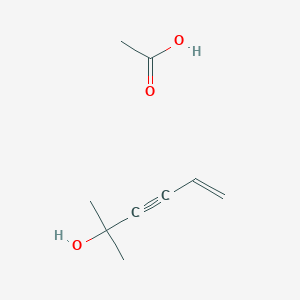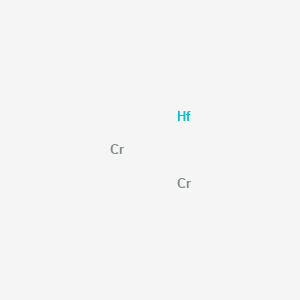![molecular formula C16H36S2Sn B14717764 Dibutyl[bis(tert-butylsulfanyl)]stannane CAS No. 13371-41-0](/img/structure/B14717764.png)
Dibutyl[bis(tert-butylsulfanyl)]stannane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dibutyl[bis(tert-butylsulfanyl)]stannane is an organotin compound with the molecular formula C16H36S2Sn It is characterized by the presence of two butyl groups and two tert-butylsulfanyl groups attached to a tin atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dibutyl[bis(tert-butylsulfanyl)]stannane typically involves the reaction of dibutyltin dichloride with tert-butylthiol in the presence of a base. The reaction can be represented as follows:
Bu2SnCl2+2(t-BuS)H→Bu2Sn(S-t-Bu)2+2HCl
The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions
Dibutyl[bis(tert-butylsulfanyl)]stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: It can be reduced to form simpler organotin compounds.
Substitution: The tert-butylsulfanyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like alkoxides or amines can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Simpler organotin compounds.
Substitution: Organotin compounds with different functional groups.
科学的研究の応用
Dibutyl[bis(tert-butylsulfanyl)]stannane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of polymers and as a stabilizer in various industrial processes.
作用機序
The mechanism of action of dibutyl[bis(tert-butylsulfanyl)]stannane involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions and participate in redox reactions, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- Dibutyltin dichloride
- Dibutyltin oxide
- Dibutyltin diacetate
Comparison
Dibutyl[bis(tert-butylsulfanyl)]stannane is unique due to the presence of tert-butylsulfanyl groups, which impart distinct chemical properties compared to other dibutyltin compounds. These properties include increased steric hindrance and altered reactivity, making it suitable for specific applications where other compounds may not be effective.
特性
CAS番号 |
13371-41-0 |
|---|---|
分子式 |
C16H36S2Sn |
分子量 |
411.3 g/mol |
IUPAC名 |
dibutyl-bis(tert-butylsulfanyl)stannane |
InChI |
InChI=1S/2C4H10S.2C4H9.Sn/c2*1-4(2,3)5;2*1-3-4-2;/h2*5H,1-3H3;2*1,3-4H2,2H3;/q;;;;+2/p-2 |
InChIキー |
CPYBDUQFAZZBJF-UHFFFAOYSA-L |
正規SMILES |
CCCC[Sn](CCCC)(SC(C)(C)C)SC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


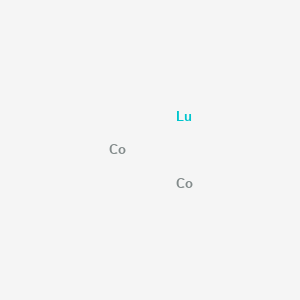
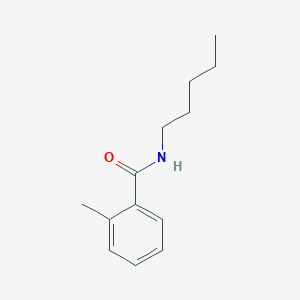
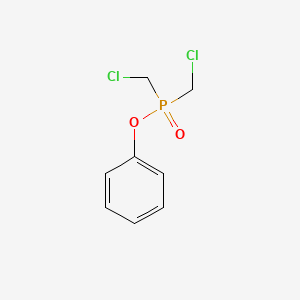
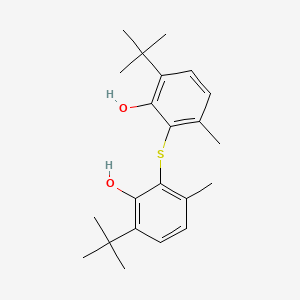
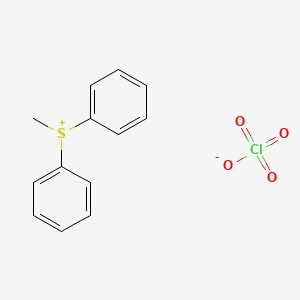
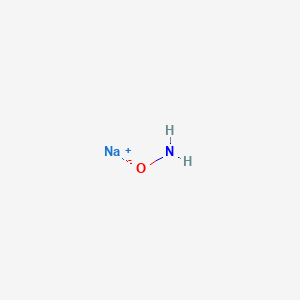
![1H-Naphtho[2,1-b]pyran, 2,3-dihydro-3,3-dimethyl-](/img/structure/B14717727.png)
